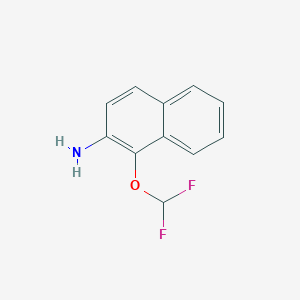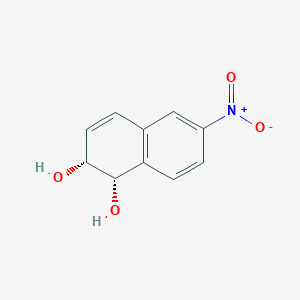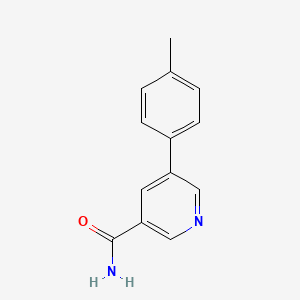
7-Chloro-4-ethoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-ethoxyquinazoline is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with ethyl alcohol under specific conditions. The process may include:
Nitration: Starting with 4-chloroquinazoline, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Ethoxylation: The amino group is reacted with ethyl alcohol to form the ethoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinazolines.
Oxidation Products: Quinazoline oxides.
Reduction Products: Reduced quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to:
Anticancer Activity: Inhibition of cell proliferation pathways.
Antimicrobial Activity: Disruption of microbial cell wall synthesis or function.
Anti-inflammatory Activity: Modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer activity.
7-Chloro-4-methoxyquinoline: Investigated for its antimicrobial properties.
Uniqueness: 7-Chloro-4-ethoxyquinazoline stands out due to its specific ethoxy group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
6344-47-4 |
|---|---|
Formule moléculaire |
C10H9ClN2O |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
7-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,2H2,1H3 |
Clé InChI |
CYPPDGRCEWEQMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=NC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


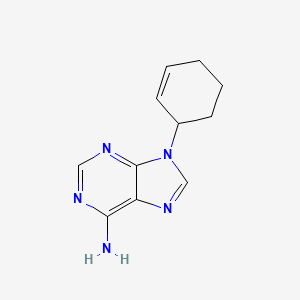

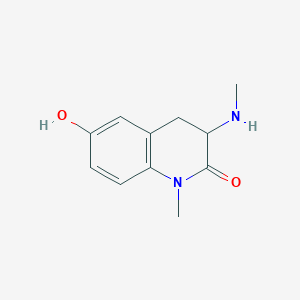

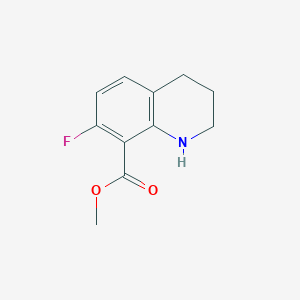
![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)

